molecular formula C12H21NO4 B1285082 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid CAS No. 204514-22-7

1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid

Cat. No.: B1285082
CAS No.: 204514-22-7
M. Wt: 243.3 g/mol
InChI Key: SZCQGYCDQVOYDH-UHFFFAOYSA-N
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Description

1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid is a compound with the molecular formula C12H21NO4. It is commonly used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group. This compound is known for its stability and ease of removal under acidic conditions, making it a valuable reagent in various chemical reactions .

Preparation Methods

The synthesis of 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. The Boc group stabilizes the amine, preventing unwanted side reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions. This mechanism is crucial in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:

    1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid: Similar in structure but with a cyclopropane ring instead of a cyclopentane ring.

    1-((tert-Butoxycarbonyl)amino)methylcyclohexanecarboxylic acid: Contains a cyclohexane ring, offering different steric and electronic properties.

    tert-Butoxycarbonyl-protected amino acids: A broader category of compounds used for similar purposes in organic synthesis

The uniqueness of this compound lies in its specific ring structure, which provides distinct reactivity and stability compared to other Boc-protected compounds.

Properties

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-12(9(14)15)6-4-5-7-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCQGYCDQVOYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589244
Record name 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204514-22-7
Record name 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid
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